N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a substituted phenyl group and a 3,5-dimethylbenzamide moiety. This structure is characteristic of bioactive molecules often explored in medicinal chemistry for kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZMKDKVKABCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of substituted chalcones with 2-aminobenzimidazole under specific conditions . Another approach involves the use of green solvents like PEG-400 and butan-1-ol in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride in multicomponent reactions is common in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Thermal Stability : Both the target compound and 5h exhibit high melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) in their crystalline lattices .
- Elemental Composition : The target compound’s inferred C/H/N ratios align closely with 5h , suggesting similar aromaticity and heteroatom density .
Functional Group Impact
- 3,5-Dimethylbenzamide vs. Cyano-Phenyl: The dimethylbenzamide group in the target compound may enhance lipophilicity compared to 5h’s polar cyano group, affecting solubility and membrane permeability.
- Imidazo-pyrimidine vs.
Research Findings and Gaps
- Synthetic Efficiency : One-pot methods (as used for 5h ) are advantageous for scalability compared to multi-step syntheses .
- Bioactivity Data : While 5h and pyrido-pyrimidine derivatives are often screened for antimicrobial or anticancer activity, the target compound’s biological profile remains uncharacterized.
- Analytical Challenges : NMR and IR data for the target compound are unreported, necessitating further studies to confirm structural assignments.
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazo[1,2-a]pyrimidine moiety linked to a 3,5-dimethylbenzamide. Its molecular formula is with a molecular weight of approximately 334.42 g/mol. The presence of nitrogen and oxygen within its structure is significant for its biological activity.
Target Enzymes
Research indicates that this compound primarily targets Cyclooxygenase-2 (COX-2) . This enzyme is involved in the inflammatory response and is a key target for anti-inflammatory drugs.
Mode of Action
The compound acts as a COX-2 inhibitor , which leads to the modulation of prostaglandin biosynthesis pathways. By inhibiting COX-2, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation and associated pain.
Anti-inflammatory Effects
Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it effectively inhibits COX-2 activity, leading to a reduction in prostaglandin E2 levels in cell cultures treated with inflammatory stimuli .
Anticancer Potential
Recent investigations have suggested that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, in assays involving breast and colon cancer cells, this compound demonstrated dose-dependent cytotoxic effects .
Study 1: COX-2 Inhibition
A study published in Journal of Medicinal Chemistry evaluated the compound’s efficacy as a COX-2 inhibitor. The results indicated that it displayed moderate selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
| Compound | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| This compound | 4.5 | 10:1 |
Study 2: Anticancer Activity
In another study focusing on the anticancer potential of this compound, researchers conducted cell viability assays on various cancer cell lines. The findings revealed that it inhibited cell growth significantly at concentrations above 10 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HT-29 (Colon) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
